molecular formula C17H20N4O2S B2711829 3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1797862-67-9

3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

Cat. No. B2711829
CAS RN: 1797862-67-9
M. Wt: 344.43
InChI Key: YUTWAQCMIAOWTB-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . Their tunable photophysical properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Compounds with the specified chemical structure or similar ones are used as key intermediates in synthesizing a broad range of heterocyclic compounds. These synthesized molecules have shown promise in various biological and pharmacological applications, including anticancer, antimicrobial, and enzyme inhibition activities (Farag et al., 2011; Li et al., 2016; Hassan et al., 2009).

Antitumor Activity

Several studies have focused on the synthesis of novel compounds derived from such chemical structures, demonstrating significant antitumor activities against various cancer cell lines. These activities are mainly attributed to the compounds' ability to induce apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents (Riyadh, 2011; Fares et al., 2014).

Enzyme Inhibition for CNS Disorders

The optimization of these chemical structures has led to the discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1), showing efficacy in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This illustrates the compounds' potential in developing new treatments for central nervous system disorders (Li et al., 2016).

Antimicrobial and Antifungal Activities

Compounds synthesized from these chemical structures have been evaluated for their antimicrobial and antifungal activities. Some derivatives showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting their potential application in developing new antimicrobial agents (Abunada et al., 2008).

Mechanism of Action

Pyrazolo[1,5-a]pyrimidines possess significant impact in medicinal chemistry . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential for further exploration in the field of medicinal chemistry, particularly in the development of new drugs with anticancer potential and enzymatic inhibitory activity .

properties

IUPAC Name

3-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-13-5-3-7-16(9-13)24(22,23)19-8-4-6-15-11-18-17-10-14(2)20-21(17)12-15/h3,5,7,9-12,19H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTWAQCMIAOWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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